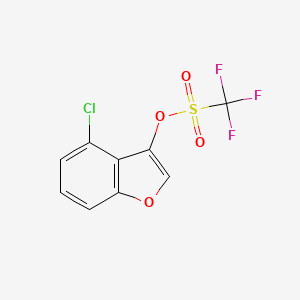
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethanesulfonate group at the 3-position of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a pre-formed 4-chloro-1-benzofuran. One common method is the reaction of 4-chloro-1-benzofuran with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The benzofuran ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzofuran derivatives, while oxidation reactions can produce benzofuranones .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is primarily related to its ability to interact with biological targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-benzofuran-3-YL methanesulfonate
- 4-Chloro-1-benzofuran-3-YL tosylate
- 4-Chloro-1-benzofuran-3-YL mesylate
Uniqueness
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs with different sulfonate groups. Additionally, the trifluoromethanesulfonate group can enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability .
Propiedades
Fórmula molecular |
C9H4ClF3O4S |
|---|---|
Peso molecular |
300.64 g/mol |
Nombre IUPAC |
(4-chloro-1-benzofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H4ClF3O4S/c10-5-2-1-3-6-8(5)7(4-16-6)17-18(14,15)9(11,12)13/h1-4H |
Clave InChI |
FDGFHCKMVNBFMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=CO2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
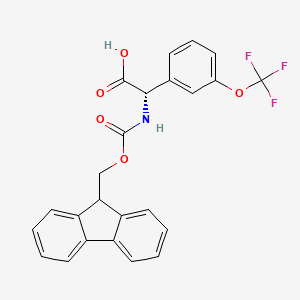
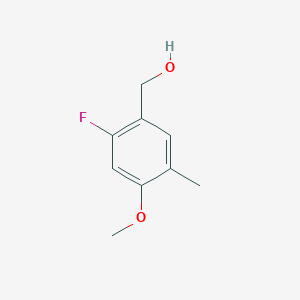
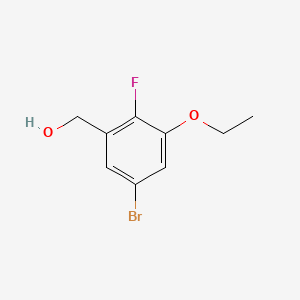

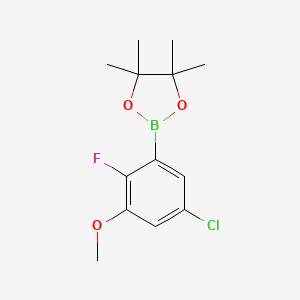
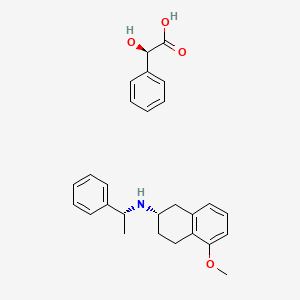
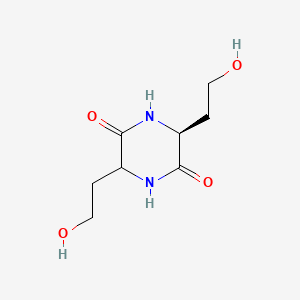
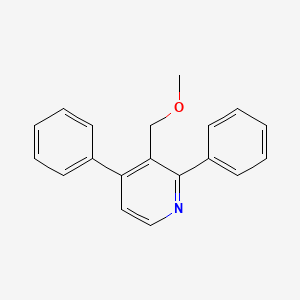



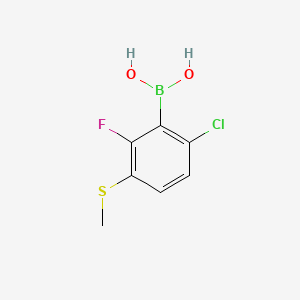
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
